Tert-butyl (3S)-4-(6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Description
This compound is a pyrido[2,3-d]pyrimidin-4-yl derivative featuring a tert-butyl piperazine-1-carboxylate backbone. Key structural elements include:
- A pyrido[2,3-d]pyrimidin-4-yl core with fluoro (6-F, 7-F) and 2-fluoro-6-methoxyphenyl substituents.
- A 2-isopropyl-4-methylpyridin-3-yl group at position 1.
- A (3S)-3-methylpiperazine moiety protected by a tert-butyloxycarbonyl (Boc) group.
The Boc group enhances solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl (3S)-4-[6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F2N6O4/c1-18(2)26-28(19(3)12-13-36-26)41-30-21(16-23(35)27(37-30)25-22(34)10-9-11-24(25)44-8)29(38-31(41)42)40-15-14-39(17-20(40)4)32(43)45-33(5,6)7/h9-13,16,18,20H,14-15,17H2,1-8H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOJEXWXSJYJRH-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OC)C5=C(C=CN=C5C(C)C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OC)C5=C(C=CN=C5C(C)C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a pyrido[2,3-d]pyrimidin core with analogues but differs in substituents and peripheral groups. Key comparisons include:
Key Observations:
- Halogen Substituents: The target compound’s 6-F and 7-F groups may enhance electronegativity and binding affinity compared to bromo in the analogue from .
- Heterocyclic Peripheral Groups : The 2-isopropyl-4-methylpyridin-3-yl group in the target compound may confer greater metabolic stability than morpholinylethoxy groups in ’s compounds, which are prone to oxidative metabolism .
- Boc Protection : Unlike unprotected piperazines in other analogues, the Boc group in the target compound improves synthetic yield and reduces side reactions .
Electronic and Geometric Comparisons
- Isoelectronic vs. This results in distinct dipole moments and solubility profiles .
- Core Geometry: Pyrido[2,3-d]pyrimidin cores (target compound) exhibit planar geometries, favoring π-π stacking with aromatic residues in enzyme active sites.
Research Findings and Functional Implications
Metabolic Stability
- The target compound’s methoxy group may enhance solubility via hydrogen bonding, contrasting with the bromo analogue’s lipophilicity (), which could increase membrane permeability but reduce aqueous solubility .
- Tert-butyl groups in both the target compound and ’s derivatives shield labile bonds from enzymatic degradation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
